molecular formula C15H11ClN2O2S B603211 2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide CAS No. 1676072-59-5

2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B603211
CAS No.: 1676072-59-5
M. Wt: 318.8g/mol
InChI Key: FIJDKBCQYRAGMD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a furan ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction.

    Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloro-N-furan-2-ylmethyl-N-isopropyl-acetamide

Uniqueness

2-chloro-N-(2-furylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the thiazole and furan rings, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

1676072-59-5

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H11ClN2O2S/c16-15-18-12(10-5-2-1-3-6-10)13(21-15)14(19)17-9-11-7-4-8-20-11/h1-8H,9H2,(H,17,19)

InChI Key

FIJDKBCQYRAGMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

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